molecular formula C19H23F2N3O3 B020678 Merafloxacin CAS No. 110013-21-3

Merafloxacin

Cat. No. B020678
M. Wt: 379.4 g/mol
InChI Key: BAYYCLWCHFVRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of fluoroquinolones like Merafloxacin typically involves creating a quinolone core and introducing a fluorine atom at the C-6 position to enhance antibacterial activity and pharmacokinetic properties. For instance, the asymmetric synthesis of Ofloxacin, a related fluoroquinolone, starts with (R)- and (S)-alaninol, leading to the production of two optical antipodes, with the S-(-) enantiomer showing substantially higher activity (Mitscher et al., 1987).

Molecular Structure Analysis

The molecular structure of fluoroquinolones, including Merafloxacin, is characterized by a bicyclic core consisting of a quinolone ring and an attached piperazine or pyrrolidine ring. The presence of a fluorine atom at the C-6 position and various substitutions at other positions contribute to the compound's unique antibacterial spectrum and pharmacological properties. The molecular structure influences the drug's interaction with bacterial enzymes and its activity under different pH conditions, as seen with Finafloxacin, which exhibits enhanced activity in acidic environments (Stubbings et al., 2011).

Chemical Reactions and Properties

Fluoroquinolones, including Merafloxacin, can undergo various chemical reactions, including photodegradation, which can lead to the formation of degradation products. For example, Sitafloxacin, another fluoroquinolone, undergoes photodegradation in aqueous solutions, leading to specific degradation products (Araki et al., 2002). These reactions are essential for understanding the stability and storage conditions of the drug.

Physical Properties Analysis

The physical properties of fluoroquinolones, such as solubility and stability, are influenced by their crystal structure. Different crystalline forms of Sitafloxacin, for instance, show varying solubility and photostability, which are correlated with their crystal structures (Suzuki & Terada, 2012). These properties are crucial for the formulation and efficacy of the drug.

Chemical Properties Analysis

The chemical properties of Merafloxacin, like other fluoroquinolones, include its antibacterial spectrum, mechanism of action, and resistance profile. Delafloxacin, for example, exhibits broad-spectrum activity against a variety of pathogens, including MRSA and Pseudomonas aeruginosa, and maintains activity against fluoroquinolone-resistant strains (Bambeke, 2015). Understanding these properties helps in determining the clinical applications of the drug.

Scientific Research Applications

  • Merafloxacin has been identified as an effective inhibitor of SARS-CoV-2 replication. It inhibits α1 ribosomal frameshifting in the virus and significantly impedes its replication in Vero E6 cells (Sun et al., 2020).

  • Finafloxacin, a relative of Merafloxacin, is under development for treating urinary tract infections, Helicobacter pylori infections, and acute otitis externa (McKeage, 2015).

  • Delafloxacin, another fluoroquinolone similar to Merafloxacin, shows potent activity against various bacterial strains including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Streptococcus pneumoniae, and beta-hemolytic streptococci (Pfaller et al., 2017). It is also effective for treating acute bacterial skin and skin structure infections caused by MRSA and Pseudomonas aeruginosa (Mogle et al., 2018).

  • Delafloxacin has increased intracellular penetration and enhanced bactericidal activity under acidic conditions, potentially benefiting patients with methicillin-resistant Staphylococcus aureus (Jorgensen et al., 2018).

  • Finafloxacin has shown superior antimicrobial efficacy against Helicobacter pylori in an acidic environment, suggesting its potential use for treatment of H. pylori infection (Lee et al., 2015).

  • Delafloxacin's broad-spectrum in vitro activity includes effectiveness against Gram-positive, Gram-negative, atypical organisms, and anaerobes, making it a candidate for various bacterial infections (McCurdy et al., 2017).

  • Delafloxacin is under development for treating bacterial pneumonia, with effective results observed in a murine lung infection model (Lepak & Andes, 2016).

  • Sitafloxacin is an antibacterial with broad-spectrum in vitro activity, including against anaerobic and atypical pathogens (Keating, 2011).

Safety And Hazards

Merafloxacin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is advised to avoid inhalation and contact with skin, eyes, and clothing . Protective equipment such as chemical impermeable gloves and adequate ventilation are recommended when handling Merafloxacin .

Future Directions

Merafloxacin is a promising drug candidate for SARS-CoV-2 . Its ability to inhibit the pseudoknot formation, which is necessary for the frameshift in the SARS-CoV-2 genome, makes it a potential therapeutic agent .

properties

IUPAC Name

1-ethyl-7-[3-(ethylaminomethyl)pyrrolidin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O3/c1-3-22-8-11-5-6-24(9-11)17-14(20)7-12-16(15(17)21)23(4-2)10-13(18(12)25)19(26)27/h7,10-11,22H,3-6,8-9H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYYCLWCHFVRLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCN(C1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)CC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869517
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Merafloxacin

CAS RN

91188-00-0, 110013-21-3
Record name Merafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91188-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CI 934
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091188000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110013213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Merafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MERAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6U51T1K77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 22.50 g (83.03 mmole) 1-ethyl-1,4-dihydro-4-oxo-6,7,8-trifluoro-3-quinolinecarboxylic acid, 225 ml acetonitrile, 11.25 g (87.08 mmole) N-ethyl-3-pyrrolidinemethanamine and 12.6 g (83.03 mmole) 1,8-diazabicyclo[5.4.0]undec-7-ene was refluxed 1 hour then was stirred at room temperature overnight. The solid was filtered and washed with ether to give 26.33 g of 1-ethyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, mp 208°-210° C.
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Merafloxacin
Reactant of Route 2
Merafloxacin
Reactant of Route 3
Merafloxacin
Reactant of Route 4
Reactant of Route 4
Merafloxacin
Reactant of Route 5
Reactant of Route 5
Merafloxacin
Reactant of Route 6
Reactant of Route 6
Merafloxacin

Citations

For This Compound
70
Citations
Y Sun, L Abriola, RO Niederer… - Proceedings of the …, 2021 - National Acad Sciences
… To further assess the relationship between frameshifting inhibition and antiviral activity of merafloxacin, we designed and synthesized merafloxacin analogs with altered moieties at C7, …
Number of citations: 86 www.pnas.org
Y Sun, L Abriola, YV Surovtseva, BD Lindenbach… - 2020 - pesquisa.bvsalud.org
… merafloxacin, a fluoroquinolone antibacterial, as a -1 PRF inhibitor of SARS-CoV-2. Frameshift inhibition by merafloxacin … Importantly, frameshift inhibition by merafloxacin substantially …
Number of citations: 0 pesquisa.bvsalud.org
M Yang, FP Olatunji, C Rhodes… - ACS Medicinal …, 2023 - ACS Publications
Targeting structured RNA elements in the SARS-CoV-2 viral genome with small molecules is an attractive strategy for pharmacological control over viral replication. In this work, we …
Number of citations: 1 pubs.acs.org
A Wicaksono, AA Parikesit - HAYATI Journal of …, 2023 - jurnalpenyuluhan.ipb.ac.id
… berberine, colchicine, nicotine, and tomatine) were subjected to this study and contended against the SARS-CoV-2 genomic RNA-1 PRF component targeting control drug, merafloxacin…
Number of citations: 4 jurnalpenyuluhan.ipb.ac.id
V Yadav - Current Computer-Aided Drug Design, 2022 - ingentaconnect.com
… So, the authors proposed merafloxacin to be the most significant … Their results revealed that the merafloxacin’s inhibitory effect is … As merafloxacin’s target seems to be unaffected by the …
Number of citations: 1 www.ingentaconnect.com
C Varricchio, G Mathez, T Pillonel, C Bertelli, L Kaiser… - Antiviral Research, 2022 - Elsevier
… We included as control merafloxacin, a compound previously … 3B, the addition of geneticin or merafloxacin, results in … of geneticin, in comparison with merafloxacin, to interfere with the …
Number of citations: 6 www.sciencedirect.com
S Munshi, K Neupane, SM Ileperuma, MTJ Halma… - bioRxiv, 2021 - biorxiv.org
… 5; merafloxacin against clusters 2, 3, and 5; and nafamostat against clusters 1, 3, 4, and 5. It was previously noted that merafloxacin … extend to bat CoVs, as merafloxacin was found to be …
Number of citations: 1 www.biorxiv.org
C Varricchio1Ϯ, G Mathez, L Kaiser, C Tapparel… - scienceopen.com
… signal, merafloxacin. As shown in Figure 2B, the addition or geneticin or merafloxacin, results … Finally, we assessed the ability of geneticin, in comparison with merafloxacin, to interfere …
Number of citations: 0 www.scienceopen.com
WCK Pomerantz - 2023 - ACS Publications
… novel hits to existing inhibitors, merafloxacin and MTDB, highlighted distinct binding modes of the different classes of molecules. In the case of the quinazoline and merafloxacin, a dose-…
Number of citations: 0 pubs.acs.org
Y Fukuda - Drugs Future, 2009 - access.portico.org
… We first examined a group of 3-ethylaminomethylpyrrolidinyls, including merafloxacin (CI-934; Pfizer) (40) and PD-117558 (Pfizer) (41, 42). Merafloxacin showed enhanced antibacterial …
Number of citations: 29 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.